molecular formula C26H24N4O4S2 B2667248 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide CAS No. 681436-08-8

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide

Cat. No. B2667248
CAS RN: 681436-08-8
M. Wt: 520.62
InChI Key: DSYVOKVMYKXEEQ-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C26H24N4O4S2 and its molecular weight is 520.62. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

This compound serves as a precursor in the synthesis of complex molecules that exhibit a range of pharmacological activities. For example, it has been involved in the synthesis of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, which future investigations aim to explore for their pharmacological activities (R. Zaki, S. M. Radwan, A. El-Dean, 2017). The synthesis process highlights the compound's reactivity and potential as a versatile building block in medicinal chemistry.

Potential Anticancer Activity

Compounds derived from this chemical structure have been studied for their in vitro anticancer activity. For instance, novel sulfonylbiscompounds carrying dihydropyridine and dihydroisoquinoline moieties, among others, have been synthesized and evaluated against human breast cancer cell lines, showing promising cytotoxic activity with specific compounds exhibiting notable IC(50) values (M. Ghorab, M. Al-Said, Y. M. Nissan, 2012).

Catalysis and Organic Synthesis

Antimicrobial and Antitubercular Activities

Further research has demonstrated the synthesis of carboxamide derivatives from related chemical structures that exhibit significant antimicrobial and antitubercular activities. This suggests the potential for developing new therapeutic agents targeting infectious diseases (Abhishek Kumar, J. Fernandes, Pankaj Kumar, 2014).

Molecular Docking and Drug Design

Theoretical and computational studies have also been conducted on sulfonamide derivatives, indicating their potential application in drug design and discovery, particularly as antimalarial and possibly as COVID-19 therapeutics. These studies underscore the compound's relevance in the context of global health challenges (Asmaa M. Fahim, Eman H. I. Ismael, 2021).

properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O4S2/c1-17(31)29-14-12-21-22(15-27)26(35-24(21)16-29)28-25(32)19-8-10-20(11-9-19)36(33,34)30-13-4-6-18-5-2-3-7-23(18)30/h2-3,5,7-11H,4,6,12-14,16H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYVOKVMYKXEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide

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